Enigmol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

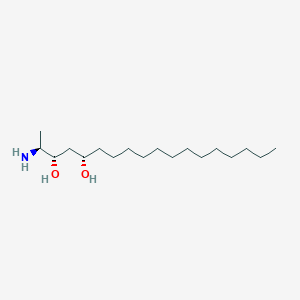

Enigmol is an amino alcohol.

This compound is a natural product found in Averrhoa bilimbi with data available.

Aplicaciones Científicas De Investigación

Anticancer Activity

Mechanisms of Action:

Enigmol exhibits its anticancer effects through several mechanisms:

- Inhibition of β-catenin Accumulation: this compound normalizes the aberrant accumulation of β-catenin in colon cancer cells, a process linked to tumorigenesis. This action is particularly relevant in models with mutations in the adenomatous polyposis coli gene .

- Cytotoxicity Against Cancer Cell Lines: Studies show that this compound induces cell death across various cancer cell lines, including colon, prostate, breast, and brain cancers. Its IC50 values indicate a potent cytotoxic effect compared to other sphingoid bases .

- Inhibition of Tumor Growth in Animal Models: In vivo studies using mouse models have demonstrated that this compound significantly reduces tumor burden in xenograft models of prostate cancer and intestinal tumors in Min mice. For instance, a diet supplemented with 0.025% this compound resulted in a 52% reduction in tumor formation compared to controls .

Prostate Cancer Models

In a series of experiments involving PC-3 prostate cancer xenografts:

- Mice treated with this compound showed significant inhibition of tumor growth compared to untreated controls. Specifically, at a dosage of 10 mg/kg, this compound markedly reduced tumor volume and weight without causing systemic toxicity .

- Comparisons with standard therapies revealed that this compound's efficacy was comparable to conventional treatments such as surgical hormone deprivation and docetaxel chemotherapy .

Colon Cancer Models

In Min mice models:

- The administration of this compound led to a substantial decrease in the number of intestinal tumors formed. Mice on an this compound-supplemented diet exhibited fewer tumors than those on a control diet, highlighting its potential as a preventive agent against colorectal cancer .

Development of Analog Compounds

Recent research has focused on synthesizing fluorinated analogs of this compound (CF3-Enigmol and CF2-Enigmol) to enhance its pharmacokinetic properties:

- CF2-Enigmol demonstrated significantly higher tissue concentrations and antitumor efficacy compared to both this compound and CF3-Enigmol in vivo. Notably, it achieved higher plasma levels without systemic toxicity, indicating improved therapeutic potential .

- Both analogs were evaluated for their ability to inhibit tumor growth in xenograft models, with CF2-Enigmol showing superior performance due to enhanced absorption and retention in tissues .

Summary Table: Comparative Efficacy of this compound and Its Analogues

| Compound | Cancer Type | Dosage (mg/kg) | Tumor Reduction (%) | Toxicity Observed |

|---|---|---|---|---|

| This compound | Prostate | 10 | Significant | None |

| CF2-Enigmol | Prostate | 10 | Superior | None |

| CF3-Enigmol | Prostate | 10 | Ineffective | Weight Loss |

| This compound | Colon (Min mice) | 0.025% (w/w) | 52% | None |

Análisis De Reacciones Químicas

Synthetic Strategies for Enigmol and Analogs

This compound’s synthesis leverages stereochemical control and modular reactions to produce its unique 2-aminooctadecane-3,5-diol structure. Key approaches include:

-

Liebeskind-Srogl Cross-Coupling : A 2011 enantioselective synthesis utilized l-alanine thiol ester and (E)-pentadec-1-enylboronic acid to form a ketone intermediate (87% yield, 99.7% ee) .

-

Stereoselective Reductions : Treatment with L-Selectride yielded the threo diastereomer (>95:5 dr), while lithium tert-butoxy aluminum hydride produced the erythro form (>95:5 dr) .

-

Epoxidation : Sharpless epoxidation and m-CPBA-mediated methods generated α-epoxy alcohols with high diastereoselectivity (dr >95:5) .

Stereochemical Diversification

This compound’s four diastereomers (2S,3S,5S; 2S,3S,5R; 2S,3R,5S; 2S,3R,5R) were synthesized via regioselective epoxide ring-opening using Red-Al reduction, followed by Boc deprotection . Biological evaluation revealed three diastereomers exhibited potent cytotoxicity (IC50 <10 μM) against prostate cancer cell lines (PC-3, LNCaP) .

Fluorinated this compound Analogs

Modifications to enhance bioavailability led to fluorinated derivatives:

Fluorination at C-6 (CF2-Enigmol) improved cytotoxicity 2.6-fold over this compound (IC50 = 2.1 μM) .

Pharmacokinetic Profiles

Oral bioavailability studies in murine models demonstrated dose-dependent pharmacokinetics:

| Compound | Dose (mg/kg) | Cmax (nM) | AUC (h·nM) |

|---|---|---|---|

| This compound | 10 | 137 | 1,884 |

| This compound | 30 | 705 | 5,962 |

| N-Methylthis compound | 10 | 232 | 3,860 |

| N-Methylthis compound | 30 | 1,115 | 13,564 |

N-Methylation enhanced bioavailability, with AUC increasing 2.3-fold at 30 mg/kg .

Critical Reaction Mechanisms

-

Aldol Reaction : Central to forming this compound’s carbon backbone, (−)-DiPCl-stabilized enolates enabled syn-diol formation (50% yield, dr = 99:1) .

-

Alkyne Zipper Reaction : Facilitated isomerization of homopropargyl alcohols for efficient chain elongation .

This synthesis-focused analysis underscores this compound’s chemical versatility, with fluorination and stereochemical tuning offering pathways to optimized therapeutic agents. Data from in vitro and pharmacokinetic studies highlight structure-activity relationships critical for drug development .

Propiedades

Fórmula molecular |

C18H39NO2 |

|---|---|

Peso molecular |

301.5 g/mol |

Nombre IUPAC |

(2S,3S,5S)-2-aminooctadecane-3,5-diol |

InChI |

InChI=1S/C18H39NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-17(20)15-18(21)16(2)19/h16-18,20-21H,3-15,19H2,1-2H3/t16-,17-,18-/m0/s1 |

Clave InChI |

CILLLUONWCSDCK-BZSNNMDCSA-N |

SMILES isomérico |

CCCCCCCCCCCCC[C@@H](C[C@@H]([C@H](C)N)O)O |

SMILES canónico |

CCCCCCCCCCCCCC(CC(C(C)N)O)O |

Sinónimos |

2-amino-3,5-dihydroxyoctadecane enigmol |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.